タタリノイドA

概要

説明

科学的研究の応用

In chemistry, it is used as a reference standard for the identification and quantification of phenylpropanoids . In biology, Tatarinoid A has been shown to regulate cyclic adenosine monophosphate (cAMP) activity, which is important for various cellular processes . In medicine, it has potential pharmacological effects on the central nervous system and may be used in the development of new therapeutic agents . Additionally, Tatarinoid A has applications in the industry as a natural product for the development of new drugs and bioactive compounds .

作用機序

Target of Action

Tatarinoid A, also known as Tatariid A or (-)-Tartarinoid A, primarily targets the central nervous system (CNS). It has been shown to interact with various receptors and enzymes involved in neurological functions, including the acetylcholinesterase (AChE) enzyme, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine .

Mode of Action

Tatarinoid A inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft. This inhibition enhances cholinergic transmission, which can improve cognitive functions and has potential therapeutic effects for neurodegenerative diseases such as Alzheimer’s disease . Additionally, Tatarinoid A may interact with other neurotransmitter systems, contributing to its neuroprotective effects .

Biochemical Pathways

The primary biochemical pathway affected by Tatarinoid A is the cholinergic pathway. By inhibiting acetylcholinesterase, Tatarinoid A prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This can lead to improved memory and learning capabilities. Furthermore, Tatarinoid A may influence other pathways, such as the MAPK/ERK pathway, which is involved in cell survival and neuroprotection .

Pharmacokinetics

The pharmacokinetics of Tatarinoid A involve its absorption, distribution, metabolism, and excretion (ADME). Tatarinoid A is absorbed through the gastrointestinal tract and distributed throughout the body, including the CNS. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of Tatarinoid A is influenced by its lipophilicity, which facilitates its passage through the blood-brain barrier .

Result of Action

At the molecular level, Tatarinoid A’s inhibition of acetylcholinesterase results in increased acetylcholine levels, enhancing cholinergic transmission. This can lead to improved cognitive functions, such as memory and learning. At the cellular level, Tatarinoid A’s neuroprotective effects may help in reducing neuronal damage and promoting cell survival, potentially offering therapeutic benefits for neurodegenerative conditions .

Action Environment

The efficacy and stability of Tatarinoid A can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and bioactivity. In vitro studies have shown that Tatarinoid A remains stable under physiological conditions, but its efficacy can be modulated by the presence of other bioactive compounds or changes in the cellular environment .

生化学分析

Cellular Effects

It is known that Acorus tatarinowii, the plant from which Tatarinoid A is derived, has pharmacological effects on the central nervous system and can regulate cyclic adenosine monophosphate (cAMP) activity

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

化学反応の分析

Tatarinoid A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tatarinoid A can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .

類似化合物との比較

生物活性

Tatarinoid A, a compound derived from the rhizome of Acorus tatarinowii, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of Tatarinoid A, supported by research findings and case studies.

Chemical Structure and Properties

Tatarinoid A belongs to a class of compounds known as methoxyfuranocoumarins. The synthesis of Tatarinoid A has been successfully achieved, revealing its stereochemical configuration as S rather than R, which is crucial for understanding its biological activity .

1. Neuroprotective Effects

Research indicates that Tatarinoid A exhibits significant neuroprotective properties. Studies have shown its ability to regulate cyclic adenosine monophosphate (cAMP) levels, which plays a vital role in neuronal signaling and protection against neurodegeneration .

- Mechanism: The modulation of cAMP can lead to enhanced survival of neurons under stress conditions, potentially mitigating the effects of neurodegenerative diseases such as Alzheimer's.

2. Antidepressant Activity

Tatarinoid A has demonstrated strong antidepressant effects in various studies. Extracts from Acorus tatarinowii, including Tatarinoid A, have been shown to alleviate symptoms of depression in animal models .

- Case Study Example: In a controlled study, administration of Tatarinoid A led to significant reductions in behavioral despair in mice subjected to forced swim tests, indicating its potential as an antidepressant agent.

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its effectiveness has been documented against bacterial strains and fungi, suggesting potential applications in treating infections .

- Table 1: Antimicrobial Activity of Tatarinoid A

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Inhibition of growth | |

| Fungi (e.g., Candida albicans) | Significant antifungal activity |

4. Anti-inflammatory Effects

Tatarinoid A has been shown to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines contributes to this effect .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of Tatarinoid A. Following administration, it was found that the compound is rapidly absorbed and reaches peak plasma concentrations within a short time frame .

- Pharmacokinetic Data:

- Cmax (Maximum Concentration): 1004 ng/L

- Tmax (Time to Reach Cmax): 1.7 hours

- Half-life (T1/2): 5.69 hours

特性

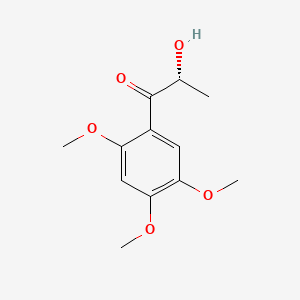

IUPAC Name |

(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDSYNUVCHNUIT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229005-35-9 | |

| Record name | (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Tatarinoid A and where is it found?

A1: Tatarinoid A is a phenylpropanoid compound isolated from the rhizome of Acorus tatarinowii, a plant traditionally used in Chinese medicine. []

Q2: What is the molecular formula and weight of Tatarinoid A?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Tatarinoid A, these details could be found in the full text of the research articles, particularly the one focusing on the isolation and characterization of compounds from Acorus tatarinowii. []

Q3: Have there been any studies on the structure-activity relationship (SAR) of Tatarinoid A?

A3: The provided abstracts don't offer specific insights into the SAR of Tatarinoid A. Determining the relationship between its structure and biological activity would require systematic modifications of the molecule and subsequent evaluation of the impact on its cAMP regulatory activity or other relevant properties.

Q4: Are there efficient synthetic routes available for Tatarinoid A?

A5: While the provided abstracts don't delve into the synthesis of Tatarinoid A, one abstract mentions the synthesis of the related compound, Tatarinoid B. [] This suggests that similar synthetic strategies could potentially be employed for Tatarinoid A.

Q5: What analytical techniques are used to characterize and quantify Tatarinoid A?

A6: The research paper on Acorus tatarinowii likely employed various spectroscopic techniques to elucidate the structure of Tatarinoid A, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] Additionally, chiral HPLC or similar techniques may have been used to determine its absolute configuration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。